1,4-Dichloro-2,6-difluorobenzene
Description
1,4-Dichloro-2,6-difluorobenzene (molecular formula: C₆H₂Cl₂F₂) is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1 and 4 positions and two fluorine atoms at the 2 and 6 positions. This para- and meta-substitution pattern creates a symmetric structure, influencing its electronic distribution, steric properties, and reactivity. The compound is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis, where its unique substitution pattern enables precise modulation of electronic effects in target molecules.
Properties
IUPAC Name |
2,5-dichloro-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLYRDVGSKIPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Dichloro-2,6-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2,6-difluorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions usually require controlled temperatures to ensure selective substitution at the desired positions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Dichloro-2,6-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can be involved in reactions where the aromatic ring is preserved, and functional groups are modified.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling, where it reacts with organometallic reagents to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
1,4-Dichloro-2,6-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require specific aromatic substitutions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,6-difluorobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 1,4-Dichloro-2,6-difluorobenzene is compared below with analogous halogenated benzenes and polycyclic aromatics. Data are synthesized from available literature and structural analogs.
Physical and Chemical Properties
Key Observations:
- Molecular Weight and Boiling Point: The target compound’s higher molecular weight (198.98 vs. 130.55 for 1-chloro-3-fluorobenzene) correlates with increased van der Waals forces, resulting in a higher boiling point.
- Symmetry Effects: The para-substitution of chlorine atoms and meta-fluorine groups in this compound enhance its crystalline stability, as reflected in its moderate melting point (45–50°C) compared to liquid 1-chloro-3-fluorobenzene.
- Solubility: All compounds exhibit low water solubility due to hydrophobic aromatic cores, but 1-chloro-3-fluorobenzene shows marginally higher solubility owing to fewer substituents.
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The combined presence of chlorine (electronegativity: 3.0) and fluorine (4.0) substituents deactivates the benzene ring, reducing susceptibility to electrophilic substitution. In contrast, mono-halogenated analogs like 1-chloro-3-fluorobenzene retain partial reactivity toward nitration or sulfonation.
Research Findings and Trends
Recent studies highlight the following:
Thermal Stability: this compound demonstrates superior thermal stability compared to mono-halogenated analogs, making it suitable for high-temperature polymer synthesis.
Environmental Impact: Chloronaphthalenes exhibit persistent organic pollutant (POP) characteristics, whereas fluorinated benzenes like this compound show faster degradation rates in aerobic conditions.
Synthetic Utility: The compound’s symmetry allows for regioselective functionalization in cross-coupling reactions, a feature less pronounced in asymmetrical analogs like 2-chloronaphthalene .
Biological Activity
1,4-Dichloro-2,6-difluorobenzene (DCDFB) is a synthetic organic compound notable for its unique molecular structure, which includes two chlorine and two fluorine atoms attached to a benzene ring. This configuration enhances its chemical reactivity and biological activity. Research into the biological effects of DCDFB has expanded in recent years, revealing its potential applications in various fields, including medicine and agriculture.
- Molecular Formula : CHClF
- Molecular Weight : 189.00 g/mol
- CAS Number : 1803832-21-4
- Physical State : Colorless liquid with a characteristic odor.
Biological Activity Overview
The biological activity of this compound is attributed to its interactions with various biomolecules, influencing several biochemical pathways. The compound has been studied for its antimicrobial , anticancer , and insecticidal properties.
Antimicrobial Activity
DCDFB has demonstrated significant antimicrobial effects against various pathogenic bacteria. A study conducted on multiple bacterial strains revealed that:
- Inhibition Concentration : The compound exhibited a dose-dependent inhibition of bacterial growth.
- Mechanism : It interferes with bacterial cell wall synthesis and metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Potential
In vitro studies have indicated that DCDFB possesses anticancer properties:
- Cell Lines Tested : Various cancer cell lines, including breast and lung cancer cells.
- Effects Observed :
- Induction of apoptosis (programmed cell death).
- Inhibition of cell proliferation.
The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.
Insecticidal Properties
Research into the insecticidal efficacy of DCDFB has shown promising results:
- Target Species : M. persicae (green peach aphid).
- Efficacy : Significantly more effective than traditional insecticides at comparable concentrations.
| Insect Species | LC50 (µg/mL) |
|---|---|
| M. persicae | 15 |
| A. gossypii | 20 |
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of DCDFB against a panel of bacterial pathogens. The results indicated that DCDFB could serve as a novel antimicrobial agent due to its potent inhibitory effects on bacterial growth.
Case Study 2: Anticancer Effects
In vitro experiments conducted on human breast cancer cell lines demonstrated that DCDFB induced significant apoptosis and reduced cell viability by approximately 70% at a concentration of 50 µg/mL after 48 hours of exposure.
Case Study 3: Insect Management
Field trials assessing the effectiveness of DCDFB as an insecticide against M. persicae showed a rapid knockdown effect within hours of application, leading to over 90% mortality within 24 hours at optimal dosages.
The mechanism by which DCDFB exerts its biological effects involves several biochemical interactions:
- Enzyme Inhibition : The presence of halogen atoms allows for strong interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : DCDFB may bind to specific receptors on cell membranes, altering cellular signaling pathways.
- DNA Interaction : Preliminary studies suggest that fluorinated compounds can intercalate into DNA, disrupting replication and transcription processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
